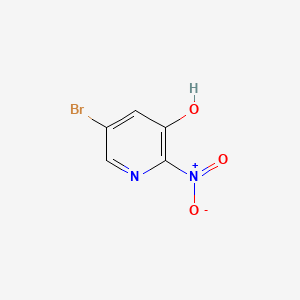

5-Bromo-2-nitropyridin-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPJQYJTWRBGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697422 | |

| Record name | 5-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691872-15-8 | |

| Record name | 5-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-Bromo-3-nitropyridin-2-ol

This technical guide provides a comprehensive overview of the fundamental properties of 5-Bromo-3-nitropyridin-2-ol, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates critical data on its chemical and physical characteristics, safety and handling protocols, and a representative synthetic methodology.

Chemical and Physical Properties

5-Bromo-3-nitropyridin-2-ol, also known as 5-Bromo-2-hydroxy-3-nitropyridine or 5-Bromo-3-nitro-2(1H)-pyridinone, is a versatile building block in organic synthesis.[1] Its reactivity is enhanced by the presence of both a bromine atom and a nitro group, making it a valuable precursor for a variety of biologically active molecules.[1]

Table 1: Core Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |

| Molecular Weight | 218.99 g/mol | [1][2][3] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 245 - 250 °C | [1][2] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 15862-34-7 | [1][2] |

| Synonyms | 5-Bromo-2-hydroxy-3-nitropyridine, 5-Bromo-3-nitro-2(1H)-pyridinone | [1][2] |

Spectroscopic Data

For the related compound, 5-Bromo-2-nitropyridine, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be used as a reference for interpreting the spectra of its hydroxylated analogue.[4][5][6]

Experimental Protocols

Synthesis of a Related Compound: 2-Amino-5-bromo-3-nitropyridine

A detailed experimental protocol for the direct synthesis of 5-Bromo-3-nitropyridin-2-ol was not found in the search results. However, a method for the synthesis of the related intermediate, 2-amino-5-bromo-3-nitropyridine, is available and provides insight into the functionalization of the pyridine ring.

Objective: To synthesize 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

95% Nitric acid

-

Ice

-

40% Sodium hydroxide solution

Procedure:

-

In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, and immersed in an ice bath, add 500 ml of concentrated sulfuric acid.

-

Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.

-

With stirring, add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise at 0°C.

-

Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

-

Cool the flask and pour the contents onto 5 liters of ice.

-

Neutralize the solution with approximately 1350 ml of 40% sodium hydroxide solution.

-

Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

-

Wash the precipitate with water until the washings are free of sulfate. Use slightly acidified water at the end to prevent colloidal dispersion.[7]

Purification: The crude product can be recrystallized from ethyl methyl ketone to yield pure, yellow needles.[7]

Below is a graphical representation of the synthesis workflow for 2-amino-5-bromo-3-nitropyridine.

Applications in Research and Development

5-Bromo-3-nitropyridin-2-ol is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its functional groups allow for diverse chemical modifications, making it a key component in the development of:

-

Anti-inflammatory agents[1]

-

Antimicrobial agents[1]

-

Antibacterial and antifungal agents[1]

-

Herbicides and pesticides[1]

The compound serves as a foundational structure for creating more complex molecules with potential therapeutic or agricultural applications.[1]

Safety and Handling

Proper safety precautions are essential when handling 5-Bromo-3-nitropyridin-2-ol. The following table summarizes the known hazards and recommended safety measures.

Table 2: Hazard Identification and Safety Precautions

| Category | Information | References |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2] |

| Signal Word | Danger | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Faceshields, Gloves | [2] |

| Storage | Store at 0 - 8 °C. | [1] |

It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment to minimize exposure.[2]

Conclusion

5-Bromo-3-nitropyridin-2-ol is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties, synthetic routes, and safety protocols is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding of these core aspects to aid scientists and professionals in their work with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-hydroxy-3-nitropyridine 98 15862-34-7 [sigmaaldrich.com]

- 3. 5-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR [m.chemicalbook.com]

- 6. 39856-50-3|5-Bromo-2-nitropyridine|BLD Pharm [bldpharm.com]

- 7. orgsyn.org [orgsyn.org]

"5-Bromo-2-nitropyridin-3-ol" chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-nitropyridin-3-ol, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

1. Chemical Structure and IUPAC Name

The chemical identity of this compound is fundamental to its application in scientific research.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br[1]

-

InChI: InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H[1]

-

InChIKey: OOPJQYJTWRBGME-UHFFFAOYSA-N[1]

2. Physicochemical Data

A summary of the key quantitative data for this compound and a closely related compound, 5-Bromo-2-nitropyridine, is presented in the table below for comparative analysis.

| Property | This compound | 5-Bromo-2-nitropyridine |

| Molecular Formula | C5H3BrN2O3[1][2] | C5H3BrN2O2[3][4][5] |

| Molecular Weight | 218.99 g/mol [1][2] | 202.99 g/mol [4][5] |

| CAS Number | 691872-15-8[1] | 39856-50-3[4][5][6] |

| Melting Point | 245 - 250 °C[2] | 148-150 °C[4][6] |

| Appearance | Yellow to brown color powder[2] | Not specified |

| Purity | ≥ 99% (HPLC)[2] | 99%[4] |

| PubChem CID | 53418420[1] | 817620[7] |

3. Experimental Protocols

Synthesis of 5-bromo-2-hydroxy-3-nitropyridine [8]

-

Reaction Setup: To 100 g (574.7 mmol) of 2-amino-5-bromopyridine dissolved in 300 ml of concentrated sulfuric acid (d=1.84 g/cm3 ), add 34.5 ml (821.6 mmol) of fuming nitric acid (d=1.5 g/cm3 ) dropwise. The addition is performed while maintaining the reaction temperature at 60°C.

-

Reaction Execution: The resulting mixture is stirred at 60°C for a duration of 2 hours.

-

Work-up: Following the reaction period, the mixture is poured into ice water.

-

Isolation and Purification: The solid that precipitates is collected by filtration, washed with water, and subsequently dried to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.

A related synthesis for 5-Bromo-2-nitropyridine involves the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide.[9][10]

4. Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted nitropyridine, based on the available experimental information.

Caption: Generalized workflow for the synthesis of 5-bromo-2-hydroxy-3-nitropyridine.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing critical data and procedural insights into this compound and its analogs.

References

- 1. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 39856-50-3|5-Bromo-2-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-nitropyridine 99 39856-50-3 [sigmaaldrich.com]

- 5. virtuouslifescience.com [virtuouslifescience.com]

- 6. 5-Bromo-2-nitropyridine | 39856-50-3 [chemicalbook.com]

- 7. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

- 10. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

"5-Bromo-2-nitropyridin-3-ol" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-nitropyridin-3-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Molecular Data

This compound is a pyridine derivative characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group on the pyridine ring. These functional groups contribute to its reactivity, making it a valuable building block in organic synthesis.[1]

Molecular Identity and Properties

The fundamental molecular formula and weight, along with other identifiers, are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₅H₃BrN₂O₃[2] |

| Molecular Weight | 218.99 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 691872-15-8[2] |

| SMILES | C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br[2] |

| Synonyms | 5-Bromo-2-nitro-pyridin-3-ol, 5-Bromo-3-nitro-2(1H)-pyridinone |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of the related isomer, 5-bromo-2-hydroxy-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine.[3] This procedure highlights a practical approach to constructing this class of substituted pyridines.

Materials:

-

2-amino-5-bromopyridine (100 g, 574.7 mmol)

-

Concentrated sulfuric acid (d=1.84 g/cm³, 300 ml)

-

Fuming nitric acid (d=1.5 g/cm³, 34.5 ml, 821.6 mmol)

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 100 g of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.

-

While maintaining the temperature at 60°C, add 34.5 ml of fuming nitric acid dropwise to the solution.

-

After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitated solid from the solution.

-

Wash the collected solid with water.

-

Dry the final product to yield 5-bromo-2-hydroxy-3-nitropyridine.[3]

Determination of Molecular Weight

While the molecular weight can be calculated from the molecular formula, experimental verification is a critical step in compound characterization. Several methods are employed for this purpose.

-

Mass Spectrometry: This is a modern and highly accurate technique that directly measures the mass-to-charge ratio of ionized molecules.[4] From this ratio, the molecular mass can be precisely determined.

-

Colligative Properties: These methods rely on the changes in physical properties of a solvent upon the addition of a solute. They are particularly useful for non-volatile solutes.

-

Freezing Point Depression (Cryoscopy): The freezing point of a solvent decreases when a solute is dissolved in it. The magnitude of this depression is proportional to the molality of the solute, from which the molecular weight can be calculated.[4][5] This method was formally introduced in the 1880s by François-Marie Raoult.[5]

-

Boiling Point Elevation (Ebullioscopy): Similar to freezing point depression, the boiling point of a solvent increases with the addition of a non-volatile solute. The elevation in boiling point is used to determine the molality and subsequently the molecular weight of the solute.[4]

-

Applications in Research and Development

This compound and its isomers are versatile intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

-

Pharmaceutical Development: These compounds serve as crucial building blocks for creating novel anti-inflammatory, antibacterial, and antifungal agents.[1] Their reactivity allows for the construction of complex, biologically active molecules with significant therapeutic potential.[1]

-

Agrochemical Industry: In agriculture, this chemical is a precursor for the synthesis of herbicides and pesticides.[1] Its structure provides a foundation for developing effective crop protection agents.[1]

References

Synthesis of 5-Bromo-2-nitropyridin-3-ol from 3-Bromo-5-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Bromo-2-nitropyridin-3-ol, a potentially valuable intermediate in medicinal chemistry and drug development, starting from 3-Bromo-5-hydroxypyridine. Due to the absence of a directly published protocol for this specific transformation, this document outlines a scientifically sound, hypothetical procedure based on established principles of electrophilic aromatic substitution on substituted pyridines. The guide includes detailed experimental protocols, tabulated data for key parameters, and a visual representation of the synthetic pathway.

Introduction

This compound is a functionalized pyridine derivative with potential applications as a building block in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo, nitro, and hydroxyl groups offers multiple points for further chemical modification. This guide details a proposed method for its synthesis via the nitration of 3-Bromo-5-hydroxypyridine. The regiochemical outcome of the nitration is predicted based on the directing effects of the existing substituents on the pyridine ring.

Proposed Synthetic Pathway

The synthesis of this compound from 3-Bromo-5-hydroxypyridine is proposed to proceed via an electrophilic nitration reaction. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating hydroxyl group can facilitate the reaction. The hydroxyl group is an ortho, para-directing activator, while the bromine atom is an ortho, para-directing deactivator. The interplay of these directing effects, along with the deactivating effect of the pyridine nitrogen, is expected to favor the introduction of the nitro group at the 2-position, which is ortho to the hydroxyl group and meta to the bromine atom.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This section provides a detailed, albeit hypothetical, experimental procedure for the nitration of 3-Bromo-5-hydroxypyridine. The protocol is based on standard procedures for the nitration of substituted pyridines and related aromatic compounds.

Materials and Reagents:

-

3-Bromo-5-hydroxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh before use.

-

Reaction Setup: Dissolve 3-Bromo-5-hydroxypyridine in a minimal amount of concentrated sulfuric acid in a separate reaction flask and cool the solution in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of 3-Bromo-5-hydroxypyridine, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Parameter | Value |

| Reactants | |

| 3-Bromo-5-hydroxypyridine | 1.0 eq |

| Fuming Nitric Acid | 1.1 - 1.5 eq |

| Concentrated Sulfuric Acid | Solvent |

| Reaction Conditions | |

| Reaction Temperature | 60 - 80 °C |

| Reaction Time | 2 - 6 hours (monitor by TLC/HPLC) |

| Product | |

| Molecular Formula | C₅H₃BrN₂O₃ |

| Molecular Weight | 218.99 g/mol |

| Theoretical Yield | To be determined experimentally |

| Appearance | Expected to be a crystalline solid |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the final, purified product and its subsequent analysis.

An In-Depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol (CAS: 691872-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitropyridin-3-ol is a halogenated nitropyridine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its trifunctionalized pyridine core presents multiple reaction sites, making it a valuable precursor for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its emerging role in the development of novel kinase inhibitors. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate its practical application in research and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature, with the following key physicochemical properties:

| Property | Value |

| CAS Number | 691872-15-8 |

| Molecular Formula | C₅H₃BrN₂O₃ |

| Molecular Weight | 218.99 g/mol |

| Appearance | Solid |

| Boiling Point | 393.4 ± 37.0 °C at 760 mmHg[1] |

| Storage Temperature | Room temperature[1] or Inert atmosphere, 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nitration of a brominated hydroxypyridine precursor. A detailed experimental protocol is provided below.

Synthesis of this compound from 3-Bromo-5-hydroxypyridine

This method involves the direct nitration of 3-Bromo-5-hydroxypyridine using fuming nitric acid in the presence of concentrated sulfuric acid.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and under an ice bath, dissolve 3-Bromo-5-hydroxypyridine (1.0 eq) in concentrated sulfuric acid.

-

Slowly add fuming nitric acid (1.0 eq) dropwise to the solution while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the development of kinase inhibitors.

Intermediate in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Aberrant ALK signaling is implicated in several cancers. This compound is a key starting material for the design of potent and selective ALK inhibitors, especially those targeting mutations that confer resistance to existing therapies like Crizotinib. The synthetic versatility of this molecule allows for the introduction of various side chains to optimize the inhibitory activity and pharmacokinetic properties of the final drug candidates.

Potential Role in Modulating Signaling Pathways

While direct biological activity data for this compound is limited, its derivatives are designed to target specific signaling pathways implicated in disease. The Anaplastic Lymphoma Kinase (ALK) signaling pathway is a prime example.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives oncogenesis by activating several downstream signaling cascades. These include the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, and invasion.[2][3] ALK fusion proteins, such as NPM-ALK, are potent activators of these pathways.[2]

Derivatives of this compound are synthesized to act as ATP-competitive inhibitors of the ALK kinase domain. By blocking the phosphorylation of ALK, these inhibitors can effectively shut down the aberrant downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on ALK activity.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for the synthesis of potent kinase inhibitors, particularly for overcoming drug resistance, highlights its importance for medicinal chemists and pharmaceutical researchers. The detailed synthetic protocols and pathway diagrams provided in this guide are intended to support and accelerate research efforts utilizing this promising compound.

References

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitropyridin-3-ol is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility stems from the unique arrangement of electron-withdrawing and electron-donating groups on the pyridine ring, which imparts valuable reactivity for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications.

A key characteristic of this compound is its existence in a tautomeric equilibrium with 5-Bromo-3-nitro-2(1H)-pyridinone. This guide will address both tautomers, providing data and synthetic routes for each.

Physical and Chemical Properties

The physical and chemical properties of this compound and its tautomer are summarized below. It is important to note the different melting points, which reflect the distinct solid-state structures of the two tautomeric forms.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrN₂O₃ | [1] |

| Molecular Weight | 218.99 g/mol | [1][2] |

| Appearance | Pale yellow to yellow or brown crystalline powder/solid | [3][4][5] |

| Melting Point | This compound (CAS: 691872-15-8): Not explicitly reported in the search results. 5-Bromo-3-nitro-2(1H)-pyridinone (CAS: 15862-34-7): 245 - 250 °C | [2][5] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [3] |

| pKa (Predicted) | 6.31 ± 0.10 | [6] |

Tautomerism

This compound exists in equilibrium with its tautomeric form, 5-Bromo-3-nitro-2(1H)-pyridinone. This is a common feature for 2- and 3-hydroxypyridines. The equilibrium can be influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, both structures are considered relevant.

Caption: Tautomeric equilibrium between this compound and 5-Bromo-3-nitro-2(1H)-pyridinone.

Spectral Data

Predicted Spectral Characteristics:

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the positions of the bromo, nitro, and hydroxyl/oxo groups. A broad singlet corresponding to the hydroxyl or N-H proton would also be anticipated.

-

¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative nitro, bromo, and oxygen atoms would be expected to appear at lower field (higher ppm).

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H or N-H stretching (around 3000-3400 cm⁻¹), C=O stretching in the pyridinone form (around 1650-1700 cm⁻¹), N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 218.99 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Detailed methodologies for the synthesis of both tautomeric forms are provided below.

Synthesis of this compound from 3-Bromo-5-hydroxypyridine

This protocol describes the nitration of 3-Bromo-5-hydroxypyridine to yield this compound.[4]

Materials:

-

3-Bromo-5-hydroxypyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

Dissolve 3-Bromo-5-hydroxypyridine (1 equivalent) in concentrated sulfuric acid in a flask suitable for cooling.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid (1 equivalent) dropwise to the cooled solution, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 20 hours.

-

Carefully pour the reaction mixture into ice water with vigorous stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Dry the product to obtain this compound as a pale-yellow solid.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of 5-Bromo-3-nitro-2(1H)-pyridinone from 2-Amino-5-bromopyridine

This protocol details the synthesis of the pyridinone tautomer from 2-Amino-5-bromopyridine.[7]

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice water

Procedure:

-

Add 2-amino-5-bromopyridine to concentrated sulfuric acid in a reaction vessel.

-

Add fuming nitric acid dropwise to the mixture at 60 °C.

-

After the addition is complete, continue stirring the mixture at 60 °C for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration.

-

Wash the filtered solid with water.

-

Dry the product to yield 5-bromo-2-hydroxy-3-nitropyridine.

Caption: Experimental workflow for the synthesis of 5-Bromo-3-nitro-2(1H)-pyridinone.

Applications in Research and Drug Development

This compound and its tautomer are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile building block for the creation of diverse molecular scaffolds.

-

Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of biologically active molecules. Research has indicated its use in the development of potential anti-inflammatory and antimicrobial agents.[5] The pyridine core is a common motif in many approved drugs, and derivatives like this compound provide a convenient starting point for the synthesis of novel drug candidates.

-

Agrochemical Development: In the agrochemical sector, it is used as an intermediate for the synthesis of herbicides and pesticides.[3][5] The specific structural features can be modified to target biological pathways in weeds and pests.

-

Organic Chemistry Research: As a functionalized heterocycle, it is a useful tool for exploring new synthetic methodologies and constructing complex molecular architectures.[5]

Due to the lack of specific information on signaling pathways or mechanisms of action for this compound itself, a diagrammatic representation of its biological activity cannot be provided at this time. Its primary role appears to be that of a synthetic intermediate rather than a direct therapeutic agent.

Safety and Handling

This compound and its tautomer should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound, in equilibrium with its 5-Bromo-3-nitro-2(1H)-pyridinone tautomer, is a valuable and versatile building block for chemical synthesis. Its well-defined synthetic routes and the reactivity endowed by its functional groups make it a compound of interest for researchers in drug discovery, agrochemical development, and organic chemistry. While detailed biological and spectral data are currently limited in the public domain, the established synthetic protocols provide a solid foundation for its utilization in the laboratory. Further research into the biological activities of its derivatives is warranted to fully explore the potential of this chemical scaffold.

References

- 1. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ブロモ-2-ヒドロキシ-3-ニトロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Bromo-2-nitro-3-Pyridinol synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromo-3-nitro-2-pyridinol | 15862-34-7 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

"5-Bromo-2-nitropyridin-3-ol" solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-nitropyridin-3-ol

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, also known as 5-Bromo-2-hydroxy-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a nitroaromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with bromo, nitro, and hydroxyl groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |

| Molecular Weight | 218.99 g/mol | [1][2] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 245 - 250 °C | [1] |

| CAS Number | 691872-15-8 | [2] |

Solubility Profile

| Solvent | Qualitative Solubility | Source(s) |

| Water | Sparingly soluble | |

| Chloroform | Soluble | |

| Methanol | Soluble |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The following is a generalized protocol for the experimental determination of the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is crucial to avoid transferring any solid particles.

-

-

Analysis:

-

Determine the concentration of the dissolved this compound in the collected sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Calculation:

-

Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in units such as g/L, mg/mL, or mol/L.

-

Stability Profile

Specific stability data for this compound is limited. However, the stability of nitroaromatic compounds, in general, is influenced by the electron-withdrawing nature of the nitro group, which can make the aromatic ring resistant to oxidative degradation.[3]

General Stability Considerations for Nitroaromatic Compounds:

-

Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition, especially at elevated temperatures. The decomposition of some nitroaromatics can be initiated by the cleavage of the C-NO₂ bond.[4]

-

Light Sensitivity: Some nitroaromatic compounds may be sensitive to light and undergo photodegradation.

-

Chemical Stability: The presence of the nitro group can influence the reactivity of the molecule. Nitroaromatic compounds can be reactive towards strong oxidizing and reducing agents.

Conditions to Avoid:

-

High temperatures

-

Direct exposure to light

-

Contact with strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocol for Assessing Thermal Stability (Differential Scanning Calorimetry - DSC)

This protocol outlines a general method for evaluating the thermal stability of this compound.

-

Sample Preparation:

-

Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC pan.

-

Seal the pan hermetically.

-

-

Instrument Setup:

-

Place the sample pan and a reference pan (usually an empty sealed pan) into the DSC instrument.

-

Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

-

Data Acquisition:

-

Monitor the heat flow to the sample relative to the reference as the temperature increases.

-

An exothermic event (a peak in the DSC thermogram) indicates a decomposition or other thermal event.

-

-

Data Analysis:

-

Determine the onset temperature of the exothermic event, which is often considered the decomposition temperature. This provides an indication of the thermal stability of the compound.

-

Synthesis of this compound

A common synthetic route to 5-Bromo-2-hydroxy-3-nitropyridine involves the nitration of 2-amino-5-bromopyridine.[6]

Reaction Protocol:

-

Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid.

-

Add fuming nitric acid dropwise to the solution while maintaining the temperature at 60°C.

-

Stir the mixture at 60°C for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-bromo-2-hydroxy-3-nitropyridine.[6]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. prepchem.com [prepchem.com]

"5-Bromo-2-nitropyridin-3-ol" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-nitropyridin-3-ol

Abstract

This compound (CAS: 691872-15-8; Molecular Formula: C₅H₃BrN₂O₃) is a substituted pyridine derivative of interest in synthetic chemistry and drug development. Its utility as a building block necessitates a robust and unambiguous method for structural confirmation and purity assessment. As experimental spectroscopic data for this specific molecule is not widely published, this guide provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in fundamental spectroscopic principles and data from structurally related analogues, offering a reliable framework for researchers engaged in the synthesis and characterization of this compound.

Introduction and Molecular Structure

The structural elucidation of a novel or sparsely documented compound is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the electronic environment of atoms, the nature of chemical bonds, and the overall molecular connectivity and mass.

This compound is a polysubstituted pyridine ring featuring a confluence of electron-withdrawing and electron-donating groups. These substituents create a distinct electronic landscape, which is reflected in its spectroscopic signatures.

-

Nitro Group (-NO₂): Strongly electron-withdrawing via both resonance and inductive effects.

-

Bromo Group (-Br): Electronegative and inductively electron-withdrawing.

-

Hydroxyl Group (-OH): Electron-donating via resonance but inductively electron-withdrawing.

This guide will systematically predict the spectroscopic fingerprint of this molecule, providing researchers with the necessary data to confirm its identity.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 691872-15-8 | [1] |

| Molecular Formula | C₅H₃BrN₂O₃ | [1] |

| Molecular Weight | 218.99 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC(=C1O)[O-])Br | [1] |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The pyridine ring contains two aromatic protons at the C4 and C6 positions. Their chemical shifts are dictated by the electronic effects of the surrounding substituents. The acidic hydroxyl proton is also observable.

-

H6 Proton: This proton is positioned ortho to the ring nitrogen and para to the strongly electron-withdrawing nitro group. This combination results in significant deshielding, pushing its resonance far downfield. It is expected to appear as a sharp singlet or a narrow doublet due to a small four-bond (⁴J) coupling to H4.

-

H4 Proton: This proton is ortho to both the bromine atom and the hydroxyl group. It will also be deshielded, but likely less so than H6. It is expected to appear as a sharp singlet or a narrow doublet (⁴J coupling to H6).

-

OH Proton: The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet and will exchange with D₂O, causing its signal to disappear. This exchange experiment is a definitive diagnostic test.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 8.2 - 8.5 | s (or d) | ⁴J < 2 | Deshielded by adjacent N and para -NO₂ group. |

| H4 | 7.8 - 8.1 | s (or d) | ⁴J < 2 | Deshielded by ortho -Br and -OH groups. |

| 3-OH | 10.0 - 12.0 | br s | - | Acidic phenolic proton, exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show five distinct signals for the aromatic carbons, as symmetry is broken by the substitution pattern. The chemical shifts are predicted based on the additive effects of the substituents.

-

C3 (C-OH) and C2 (C-NO₂): These carbons, directly bonded to the highly electronegative oxygen and electron-withdrawing nitro group respectively, are expected to be the most deshielded and appear furthest downfield.

-

C5 (C-Br): The carbon bearing the bromine atom will appear at a lower chemical shift compared to the other substituted carbons, a known effect of bromine in aromatic systems.

-

C6 and C4 (C-H): These protonated carbons will appear at higher field (more shielded) than the substituted carbons. C6 is expected to be further downfield than C4 due to its proximity to the ring nitrogen.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 155 - 160 | Attached to -OH group, strongly deshielded. |

| C2 | 148 - 153 | Attached to -NO₂ group, strongly deshielded. |

| C6 | 140 - 145 | Protonated carbon adjacent to N. |

| C4 | 125 - 130 | Protonated carbon influenced by ortho -Br and -OH. |

| C5 | 115 - 120 | Attached to -Br atom. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Pyridine C-H |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong | Nitro (-NO₂) |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong | Pyridine Ring |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong | Nitro (-NO₂) |

| C-O Stretch | 1250 - 1180 | Strong | Phenolic C-O |

| C-Br Stretch | 700 - 550 | Medium | Carbon-Bromine |

The IR spectrum is expected to be dominated by strong, sharp peaks for the nitro group and a prominent broad absorption for the hydroxyl group.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The most critical feature will be the presence of a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have natural abundances of ~50.7% and ~49.3%, respectively). The predicted m/z values are approximately 218 and 220.

-

Fragmentation: The molecule is expected to fragment through characteristic losses of its substituent groups.

Caption: Predicted major fragmentation pathway for this compound.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br/⁸¹Br) | Loss | Fragment Formula |

| 218 / 220 | - | [C₅H₃BrN₂O₃]⁺ (Molecular Ion) |

| 172 / 174 | -NO₂ | [C₅H₃BrO]⁺ |

| 144 / 146 | -NO₂, -CO | [C₄H₃Br]⁺ |

| 139 | -Br | [C₅H₃N₂O₃]⁺ |

Experimental Protocols

To acquire high-quality data for comparison against these predictions, the following self-validating protocols are recommended.

NMR Data Acquisition (¹H, ¹³C, and 2D)

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the acidic proton, or CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical peak shape on a reference proton signal.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Ensure the spectral width covers the expected range (e.g., 0-13 ppm). Use a relaxation delay (d1) of at least 2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the expected range (e.g., 0-170 ppm). A longer acquisition time and more scans will be required due to the low natural abundance of ¹³C.

-

D₂O Exchange: To confirm the -OH proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the hydroxyl proton should disappear or significantly diminish.

-

Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) to maximize the signal of the molecular ion.

-

Tandem MS (MS/MS): To confirm fragmentation patterns, perform an MS/MS experiment. Select the isotopic peaks of the molecular ion (e.g., m/z 218 or 220) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data serve as a benchmark for researchers to verify the structure and purity of this compound. By following the outlined experimental protocols, scientists can confidently acquire high-quality data and use the interpretations provided here to accelerate their research and development efforts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53418420, this compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Material Safety of 5-Bromo-2-nitropyridin-3-ol

This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-nitropyridin-3-ol (CAS No: 691872-15-8), a key intermediate in pharmaceutical and agrochemical research.[1] The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Bromo-2-hydroxy-3-nitropyridine, 5-Bromo-3-nitro-2(1H)-pyridinone, 5-Bromo-3-nitro-2-pyridinol[1][3] |

| CAS Number | 691872-15-8[2] |

| Molecular Formula | C₅H₃BrN₂O₃[1][2][3] |

| Molecular Weight | 218.99 g/mol [2][3] |

| Chemical Structure | C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br[2] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 246-250 °C | [3] |

| Purity | ≥ 99% (HPLC) | [1] |

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards.

| Hazard Classification | GHS Code | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Danger |

| Skin Irritation (Category 2) | H315 | |

| Serious Eye Damage (Category 1) | H318 | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 |

Source:[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[4]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

The following diagram outlines the general first-aid workflow.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid formation of dust and aerosols.[5]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

Conditions for Safe Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[5][6][7]

-

Store in a cool place.[5] Recommended storage temperature is 0 - 8 °C.[1]

-

Keep away from heat, sparks, and open flames.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

The logical relationship for safe handling and storage is visualized in the diagram below.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be used.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[7][8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] A dust mask type N95 (US) is recommended.[4] |

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The hazard classifications suggest that the substance is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[4]

Experimental Protocols

While specific experimental protocols for the synthesis or use of this compound are not detailed in the provided safety data, a general methodology for determining a key physical property is outlined below.

Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised to approximately 15-20°C below the expected melting point and then increased at a rate of 1-2°C per minute.

-

Observation: The temperature range is recorded from the appearance of the first liquid droplet to the complete melting of the sample. For a pure substance, this range should be narrow.

This protocol is a standard method used to verify the purity of a crystalline solid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 5-Bromo-2-nitropyridin-3-ol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitropyridin-3-ol, a versatile heterocyclic compound, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique trifunctionalized pyridine core, featuring bromo, nitro, and hydroxyl groups, offers remarkable reactivity and synthetic utility. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics and agrochemicals. Detailed experimental protocols for its synthesis are provided, alongside a summary of its quantitative data and a discussion of its utility in the synthesis of kinase inhibitors.

Introduction and Historical Context

Physicochemical and Spectral Data

The chemical and physical properties of this compound are summarized in the table below, providing essential data for laboratory applications.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 691872-15-8 |

| Molecular Formula | C₅H₃BrN₂O₃ |

| Molecular Weight | 218.99 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 245 - 250 °C[1] |

| Boiling Point (Predicted) | 393.4 ± 37.0 °C |

| Density (Predicted) | 2.006 ± 0.06 g/cm³ |

| pKa (Predicted) | -1.63 ± 0.10 |

Note: Predicted values are computationally derived and should be used as an estimate.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Two common methods are detailed below.

Synthesis from 2-Amino-5-bromopyridine

This method involves the diazotization of the amino group followed by hydrolysis and nitration.

Experimental Protocol:

A detailed procedure for a similar transformation involves the nitration of a substituted aminopyridine. For the synthesis of 5-bromo-2-hydroxy-3-nitropyridine, 100 g (574.7 mmol) of 2-amino-5-bromopyridine is added to 300 ml of concentrated sulfuric acid (d=1.84 g/cm3 ).[2] To this mixture, 34.5 ml (821.6 mmol) of fuming nitric acid (d=1.5 g/cm3 ) is added dropwise at 60° C.[2] The reaction mixture is then stirred at 60° C for 2 hours.[2] After the reaction is complete, the mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield 88.16 g of 5-bromo-2-hydroxy-3-nitropyridine.[2]

Synthesis from 3-Bromo-5-hydroxypyridine

This route involves the direct nitration of the hydroxypyridine ring.

Experimental Protocol:

To a solution of 3-Bromo-5-hydroxypyridine (2 g, 0.011 mol) in concentrated sulfuric acid (6 mL), fuming nitric acid (0.52 mL, 0.011 mol) is slowly added dropwise under ice-cooling. The reaction mixture is then stirred at room temperature for 20 hours. Upon completion, the mixture is carefully poured into ice water and stirred thoroughly. The precipitated solid is collected by filtration and washed with cold water to afford this compound as a light yellow solid (2.2 g, 90% yield).

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a range of bioactive molecules due to its versatile chemical handles.

Pharmaceutical Applications

The compound serves as a precursor for various pharmaceuticals, particularly in the development of antibacterial, antifungal, and anti-inflammatory agents.[3] Its derivatives are being explored for their therapeutic potential in treating specific diseases.

A significant application of this compound is in the synthesis of kinase inhibitors. It has been used to design potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) to overcome resistance to the drug Crizotinib.[4] Furthermore, it is listed as a reference standard for impurities in Crizotinib, highlighting its importance in pharmaceutical quality control.[5]

The compound is also a key starting material in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1][6] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.

Additionally, 5-Bromo-2-hydroxy-3-nitropyridine has been utilized in the synthesis of a potential Positron Emission Tomography (PET) probe targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[7]

Agrochemical Applications

In the agrochemical industry, derivatives of this compound are used in the development of herbicides and pesticides.[3] The reactive nature of the molecule allows for the creation of novel crop protection agents.

Signaling Pathways and Experimental Workflows

The primary role of this compound in drug discovery is as a scaffold for building kinase inhibitors. The following diagrams illustrate a general synthetic workflow and a targeted signaling pathway.

Caption: Synthetic workflow for kinase inhibitors.

Caption: HPK1 signaling pathway in T-Cells.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its utility in the synthesis of kinase inhibitors for cancer therapy underscores its importance in modern drug discovery. The detailed synthetic protocols and compiled data in this guide provide a valuable resource for researchers and professionals in the field, facilitating the continued exploration of this compound's potential in creating novel and impactful molecules.

References

- 1. WO2019206049A1 - Hpk1 inhibitors, preparation method and application thereof - Google Patents [patents.google.com]

- 2. Buy this compound | 691872-15-8 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-2-nitro-3-Pyridinol | 691872-15-8 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 5-Bromo-2-nitropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitropyridin-3-ol and its predominant tautomer, 5-bromo-3-nitro-2(1H)-pyridinone, represent a versatile heterocyclic scaffold with significant potential in medicinal chemistry and agrochemical research. The strategic placement of bromo, nitro, and hydroxyl/oxo functionalities on the pyridine ring provides multiple reactive sites for synthetic elaboration, making it a valuable starting material for the development of novel bioactive molecules. This technical guide consolidates the available information on its synthesis, chemical properties, and known biological activities, while identifying promising avenues for future research and development.

Introduction and Physicochemical Properties

This compound (CAS: 691872-15-8) exists in equilibrium with its more stable tautomeric form, 5-bromo-3-nitro-2(1H)-pyridinone (CAS: 15862-34-7). The pyridinone form is more commonly referenced in chemical literature and commerce. This guide will focus on the properties and reactions of this more stable tautomer. The compound is a yellow to brown crystalline powder.[1]

Table 1: Physicochemical Properties of 5-Bromo-3-nitro-2(1H)-pyridinone

| Property | Value | Reference |

| CAS Number | 15862-34-7 | [1] |

| Molecular Formula | C₅H₃BrN₂O₃ | [1] |

| Molecular Weight | 218.99 g/mol | [1] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 245 - 250 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | 0 - 8 °C | [1] |

Synthesis

The primary synthetic route to 5-bromo-3-nitro-2(1H)-pyridinone involves the nitration of a brominated aminopyridine precursor.

Experimental Protocol: Synthesis of 5-bromo-2-hydroxy-3-nitropyridine

This protocol is adapted from established chemical synthesis procedures.

Materials:

-

2-amino-5-bromopyridine (100 g, 574.7 mmol)

-

Concentrated sulfuric acid (d=1.84 g/cm³, 300 ml)

-

Fuming nitric acid (d=1.5 g/cm³, 34.5 ml, 821.6 mmol)

-

Ice water

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a suitable reaction vessel, dissolve 100 g (574.7 mmol) of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.

-

With careful temperature control, add 34.5 ml (821.6 mmol) of fuming nitric acid dropwise to the solution, maintaining the reaction temperature at 60°C.

-

After the addition is complete, continue to stir the mixture at 60°C for an additional 2 hours.

-

Carefully pour the reaction mixture into a larger vessel containing ice water to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water to remove any residual acid.

-

Dry the purified solid to yield 5-bromo-2-hydroxy-3-nitropyridine.

Potential Research Areas and Applications

The trifunctionalized nature of the 5-bromo-3-nitro-2(1H)-pyridinone core makes it a highly versatile building block for creating diverse chemical libraries. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to a reactive amine, and the pyridinone ring itself can be further modified.

As a Scaffold for Kinase Inhibitors

The pyridine ring is a well-established pharmacophore in kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase. The related compound, 5-bromo-2-nitropyridine, is a known precursor in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. This suggests that derivatives of 5-bromo-3-nitro-2(1H)-pyridinone could be potent kinase inhibitors.

Proposed Research Workflow:

Caption: Proposed workflow for developing kinase inhibitors.

Potential Signaling Pathways to Investigate: Given the success of related pyridine-based molecules, research could focus on kinases implicated in cancer and inflammatory diseases, such as:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Janus Kinases (JAKs)

-

Spleen Tyrosine Kinase (Syk)

Caption: Potential inhibition of RTK signaling pathways.

Development of Novel Antimicrobial Agents

Nitropyridine derivatives have shown promise as antibacterial and antifungal agents. The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interfere with microbial cellular processes.

Table 2: Reported Antimicrobial Activity of a Related Nitropyridine Derivative

| Compound | Organism | Activity | IC₅₀ | Reference |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate | Barnyard Grass | Herbicidal | 27.7 mg/L | [2] |

Note: Data for a structurally related compound is provided to indicate potential activity.

Proposed Research Areas:

-

Synthesis of a library of derivatives through modifications at the bromo and nitro positions.

-

Screening against a panel of clinically relevant bacteria (e.g., MRSA, E. coli) and fungi (e.g., Candida albicans).

-

Mechanism of action studies to determine the molecular target (e.g., enzyme inhibition, disruption of cell membrane integrity).

Application in Agrochemicals

The pyridine scaffold is present in numerous commercial herbicides and pesticides. Derivatives of nitropyridines have been investigated for their herbicidal activity, with some showing inhibition of enzymes such as protoporphyrinogen oxidase (PPO).

Proposed Research Areas:

-

Development of novel herbicides by coupling the 5-bromo-3-nitro-2(1H)-pyridinone core with other known herbicidal pharmacophores.

-

Evaluation of pre- and post-emergence herbicidal activity against a range of common weeds.

-

Investigation of insecticidal and fungicidal properties for crop protection.

Detailed Experimental Protocols

General Protocol for Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Target kinase and its specific substrate

-

ATP

-

Synthesized inhibitor compounds

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions.

-

Kinase Reaction:

-

In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control).

-

Add the target kinase and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Synthesized inhibitor compounds

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Sterile 96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Compound Dilution: Perform serial dilutions of the test compound in the microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, and its more stable tautomer 5-bromo-3-nitro-2(1H)-pyridinone, is a promising and versatile scaffold for the discovery of new therapeutic agents and agrochemicals. Its rich chemistry allows for the generation of diverse molecular libraries. Future research should focus on synthesizing and screening derivatives of this core structure for activity against key biological targets, particularly in the areas of kinase inhibition, antimicrobial chemotherapy, and crop protection. The protocols and potential research avenues outlined in this guide provide a solid foundation for initiating such investigations.

References

The Strategic Utility of 5-Bromo-2-nitropyridin-3-ol in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial biological interactions have cemented its place in a vast array of approved drugs. Within this important class of heterocycles, 5-Bromo-2-nitropyridin-3-ol emerges as a particularly strategic intermediate. The precise arrangement of its functional groups—a bromine atom, a nitro group, and a hydroxyl group—on the pyridine ring bestows upon it a versatile reactivity profile, making it a valuable precursor for the synthesis of complex pharmaceutical agents, most notably in the realm of kinase inhibitors. This guide aims to provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in drug discovery, thereby equipping researchers and drug development professionals with the knowledge to effectively harness its synthetic potential.

Physicochemical Properties and Structural Elucidation

This compound is a crystalline solid, typically appearing as a light yellow to beige powder.[1] A comprehensive understanding of its physicochemical properties is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrN₂O₃ | [2][3] |

| Molecular Weight | 218.99 g/mol | [2][3] |

| Appearance | Yellow to brown powder | [3] |

| Melting Point | 245 - 250 °C | [3] |

| CAS Number | 691872-15-8 | [2] |

| IUPAC Name | This compound | [2] |

1.1. Tautomerism: A Key Chemical Feature

An important characteristic of this compound is its existence in tautomeric equilibrium with 5-Bromo-3-nitro-2(1H)-pyridinone . This phenomenon is crucial as it can influence the compound's reactivity in different chemical environments. The pyridinol form possesses an aromatic pyridine ring, while the pyridinone form has a non-aromatic dihydropyridine ring. The equilibrium can be influenced by factors such as the solvent, pH, and temperature. For the purpose of this guide, "this compound" will be used to refer to this compound, acknowledging its tautomeric nature.[1][3][4]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is most commonly achieved through the nitration of a 2-aminopyridine precursor. The following protocols provide detailed methodologies for its preparation.

2.1. Protocol 1: Nitration of 2-Amino-5-bromopyridine

This method involves the direct nitration of 2-amino-5-bromopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. The amino group is subsequently diazotized and hydrolyzed to the hydroxyl group in situ.

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 300 mL of concentrated sulfuric acid (d=1.84 g/cm³).

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 100 g (574.7 mmol) of 2-amino-5-bromopyridine to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.[5]

-